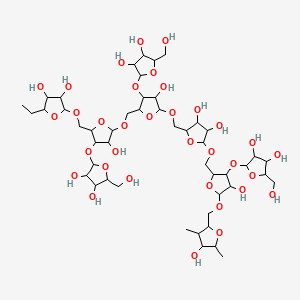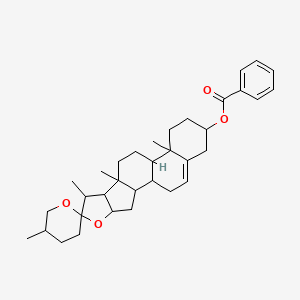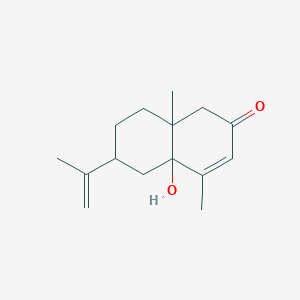![molecular formula C17H29N3O8S B12323974 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a protected form of glutathione, a major thiol compound found in living plant and animal cells. This compound is often used in scientific research due to its stability and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester typically involves the protection of the glutathione molecule. The process begins with the reaction of glutathione with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino groups. This is followed by esterification with methanol to form the dimethyl ester . The reactions are usually carried out under mild conditions, often at room temperature, to ensure high yields and purity.
Industrial Production Methods
Industrial production of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using reagents like oxalyl chloride in methanol.
Oxidation and Reduction: The thiol group in the glutathione moiety can undergo oxidation to form disulfides or reduction to regenerate the thiol.
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Oxalyl Chloride: Used for deprotection of the Boc group.
Methanol: Common solvent for esterification and deprotection reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Deprotected Glutathione: Formed after removal of the Boc group.
Disulfides: Formed during oxidation reactions.
Carboxylic Acids: Formed from hydrolysis of ester groups.
Scientific Research Applications
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving redox biology and thiol chemistry.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves its ability to undergo deprotection and release active glutathione. Glutathione acts as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. It also plays a role in various cellular processes, including detoxification and regulation of cellular redox state .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl Glutathione: Similar in structure but lacks the dimethyl ester groups.
Glutathione Dimethyl Ester: Similar but without the Boc protection.
N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
Uniqueness
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is unique due to its dual protection (Boc and dimethyl ester), which enhances its stability and makes it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDHYOKKOEQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)
![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)

![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)


![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)
